- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

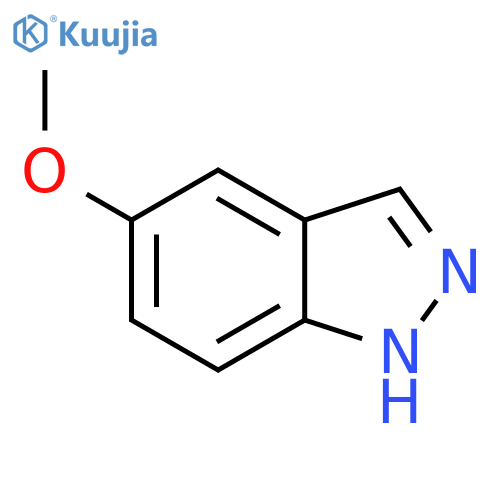

Cas no 94444-96-9 (5-Methoxy-1H-indazole)

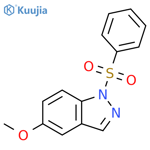

5-Methoxy-1H-indazole structure

Nome del prodotto:5-Methoxy-1H-indazole

5-Methoxy-1H-indazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Methoxy-1H-indazole

- : 5-METHOXY-1H-INDAZOLE

- 1H-INDAZOLE,5-METHOXY-

- 5-Methoxy (1H)indazole

- 5-Methoxyindazole

- 1H-Indazole, 5-methoxy-

- 2H-Indazole, 5-methoxy-

- 5-methoxy-indazole

- PubChem11084

- GZWWDKIVVTXLFL-UHFFFAOYSA-N

- BCP27396

- FCH857343

- BDBM50099402

- VI20055

- PB32539

- TRA0083056

- OR110371

- SY020404

- BL004020

- A

- 5-Methoxy-1H-indazole (ACI)

- 5-methoxy-1~{H}-indazole

- MFCD07781657

- SVT

- J-517661

- AKOS005146475

- 94444-96-9

- CS-D0861

- SCHEMBL1141784

- SS-6019

- SCHEMBL18003378

- CHEMBL15739

- AC-29479

- DTXSID20537722

- DB-007066

-

- MDL: MFCD07781657

- Inchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)

- Chiave InChI: GZWWDKIVVTXLFL-UHFFFAOYSA-N

- Sorrisi: N1NC2C(=CC(=CC=2)OC)C=1

Proprietà calcolate

- Massa esatta: 148.06400

- Massa monoisotopica: 148.063662883g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 140

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 2

- Superficie polare topologica: 37.9

- XLogP3: 2.2

Proprietà sperimentali

- Densità: 1.244

- Punto di ebollizione: 312.5℃ at 760 mmHg

- Punto di infiammabilità: 312.497 °C at 760 mmHg

- Indice di rifrazione: 1.647

- PSA: 37.91000

- LogP: 1.57150

5-Methoxy-1H-indazole Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Codice categoria di pericolo: 22-41

- Istruzioni di sicurezza: 26-39

- Condizioni di conservazione:Sealed in dry,Room Temperature

5-Methoxy-1H-indazole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Methoxy-1H-indazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR110371-250mg |

5-Methoxy-1H-indazole |

94444-96-9 | 250mg |

£23.00 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-299858-250 mg |

5-Methoxyindazole, |

94444-96-9 | 250MG |

¥1,053.00 | 2023-07-11 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0043-1g |

5-Methoxy-1H-indazole |

94444-96-9 | 96% | 1g |

¥524.64 | 2025-01-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-299858A-1g |

5-Methoxyindazole, |

94444-96-9 | 1g |

¥2106.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D698123-1g |

5-Methoxy-1H-indazole |

94444-96-9 | >97% | 1g |

$100 | 2023-09-02 | |

| BAI LING WEI Technology Co., Ltd. | 127427-1G |

5-Methoxy-1H-indazole, 97% |

94444-96-9 | 97% | 1G |

¥ 203 | 2022-04-26 | |

| eNovation Chemicals LLC | D488311-50g |

5-METHOXY-1H-INDAZOLE |

94444-96-9 | 97% | 50g |

$1800 | 2024-06-05 | |

| Fluorochem | 092863-1g |

5-Methoxy-1H-indazole |

94444-96-9 | 95% | 1g |

£36.00 | 2022-03-01 | |

| Fluorochem | 092863-5g |

5-Methoxy-1H-indazole |

94444-96-9 | 95% | 5g |

£130.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D387227-5g |

5-Methoxy-1H-indazole |

94444-96-9 | 97% | 5g |

$600 | 2024-05-24 |

5-Methoxy-1H-indazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h

Riferimento

- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst, Journal of Organic Chemistry, 2020, 85(13), 8732-8739

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt

Riferimento

- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C

1.4 Reagents: Water ; 10 min, 0 °C

1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C

1.4 Reagents: Water ; 10 min, 0 °C

1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C

Riferimento

- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

Riferimento

- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt

Riferimento

- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate, Synthesis, 2006, (20), 3506-3514

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO, Phosphorus, 1993, 74(1-4), 409-10

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C

Riferimento

- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt

Riferimento

- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt

Riferimento

- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Product class 2: 1H- and 2H-indazoles, Science of Synthesis, 2002, 12, 227-324

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C

1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C

1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C

Riferimento

- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones, Tetrahedron, 2014, 70(44), 8413-8418

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform

Riferimento

- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines, Tetrahedron Letters, 2002, 43(15), 2695-2697

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt

1.2 Reagents: Potassium acetate Solvents: Ethyl acetate

1.2 Reagents: Potassium acetate Solvents: Ethyl acetate

Riferimento

- Discovery and SAR of spirochromane Akt inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux

Riferimento

- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors, Heterocycles, 2018, 96(1), 74-85

5-Methoxy-1H-indazole Raw materials

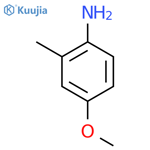

- 4-Methoxy-2-methylaniline

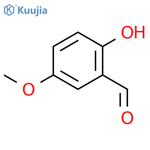

- 2-Hydroxy-5-methoxybenzaldehyde

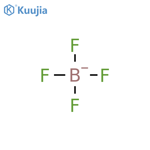

- Borate(1-),tetrafluoro-

- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole

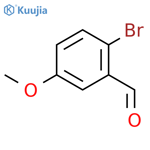

- 2-Bromo-5-methoxybenzaldehyde

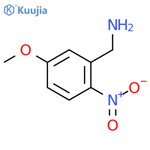

- (5-methoxy-2-nitrophenyl)methanamine

- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-

5-Methoxy-1H-indazole Preparation Products

5-Methoxy-1H-indazole Letteratura correlata

-

James D. Sitter,Edgar E. Lemus-Rivera,Aaron K. Vannucci Org. Biomol. Chem. 2023 21 4290

-

Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121

94444-96-9 (5-Methoxy-1H-indazole) Prodotti correlati

- 3522-07-4(6-Methoxyindazole)

- 351210-06-5(4-Methoxy-1H-indazole)

- 116016-59-2(2'-chloro-[2,3'-bithiophene]-5-carboxylic acid)

- 1173018-50-2(Bromopyruvic Acid-C13)

- 1807211-44-4(3-Chloromethyl-4-methylpicolinaldehyde)

- 374909-94-1(methyl 5-(3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylate)

- 1092325-50-2(Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate)

- 887201-27-6(1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine)

- 899946-75-9(6-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)methyl-2,3-dihydropyridazin-3-one)

- 161869-03-0(L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94444-96-9)5-Methoxy-1H-indazole

Purezza:99%/99%/99%/99%

Quantità:25.0g/50.0g/100.0g/250.0g

Prezzo ($):183.0/310.0/527.0/1055.0